Pinoresinol dimethyl ether

Vue d'ensemble

Description

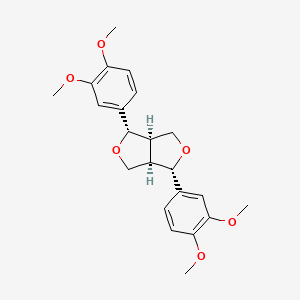

Pinoresinol dimethyl ether: is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is known for its diverse biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pinoresinol dimethyl ether typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. This reaction is often catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the dimeric structure under mild conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing plant cell cultures or genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and environmentally friendly compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Pinoresinol dimethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated lignan derivatives.

Substitution: Substitution reactions can introduce different functional groups into the lignan structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry: In chemistry, Pinoresinol dimethyl ether is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its diverse biological activities make it a valuable compound for the formulation of health supplements and therapeutic agents.

Mécanisme D'action

The mechanism of action of Pinoresinol dimethyl ether involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation.

Comparaison Avec Des Composés Similaires

Matairesinol: Another lignan with similar antioxidant and anticancer properties.

Pinoresinol: Known for its anti-inflammatory and antimicrobial activities.

Secoisolariciresinol: Studied for its potential in reducing the risk of cardiovascular diseases.

Uniqueness: Pinoresinol dimethyl ether is unique due to its specific dimeric structure and the diverse range of biological activities it exhibits. While other lignans share some similar properties, this compound’s combination of antioxidant, anti-inflammatory, and anticancer activities makes it particularly valuable for various scientific and industrial applications.

Activité Biologique

Pinoresinol dimethyl ether, also known as (+)-Eudesmin, is a naturally occurring lignan found in various plant species, particularly in the stem bark of Magnolia biondii and Magnolia kobus. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

This compound is classified as a furofuran lignan with the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 386.438 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 517.3 ± 50.0 °C at 760 mmHg |

| Flash Point | 209.8 ± 30.0 °C |

The biological activities of this compound are attributed to its interaction with various molecular targets and signaling pathways:

- Antioxidant Activity : It modulates enzymes involved in oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for inflammatory responses.

- Anti-inflammatory Effects : this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, thereby reducing inflammation.

- Neuritogenic Activity : It stimulates neurite outgrowth in PC12 cells through activation of MAPK, PKC, and PKA pathways, indicating potential neuroprotective effects .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals and reduce oxidative stress in various biological models. This property is essential for protecting cells from damage that can lead to chronic diseases.

Anti-inflammatory Effects

Research indicates that this compound can effectively reduce inflammation markers in vitro and in vivo. For instance, studies have shown that it inhibits the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Anticancer Potential

The compound has demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In particular, it has shown promise in targeting specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study conducted on various lignans demonstrated that this compound exhibited superior antioxidant activity compared to other compounds such as matairesinol and secoisolariciresinol.

-

Anti-inflammatory Mechanisms :

- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound significantly reduced levels of TNF-α and IL-6, indicating its effectiveness in modulating inflammatory responses.

- Neuroprotective Effects :

Propriétés

IUPAC Name |

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUVVGQIVMSAW-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951699 | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-36-3, 526-06-7 | |

| Record name | (+)-Eudesmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eudesmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUDESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of (+)-eudesmin?

A1: The molecular formula of (+)-eudesmin is C22H26O6, and its molecular weight is 386.44 g/mol.

Q2: Are there any notable spectroscopic data available for (+)-eudesmin?

A2: Yes, the structure of (+)-eudesmin has been elucidated through various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the compound's structure, including the presence of specific functional groups and their spatial arrangement. For instance, researchers have utilized NMR nOe difference studies to differentiate between (+)-eudesmin and its epimer, (+)-epieudesmin. []

Q3: How does (+)-eudesmin interact with biological targets?

A3: (+)-Eudesmin exhibits its biological effects through interactions with various molecular targets. For example, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated murine macrophages (RAW264.7 cells) without exhibiting cytotoxicity. [] This suggests that (+)-eudesmin may exert anti-inflammatory effects by selectively targeting specific signaling pathways involved in TNF-α production. Additionally, research indicates that (+)-eudesmin can modulate chloride channel functions, including cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). [] These findings highlight the compound's potential as a modulator of ion channel activity.

Q4: What are the downstream effects of (+)-eudesmin's interaction with its targets?

A4: The interaction of (+)-eudesmin with its molecular targets leads to various downstream effects, ultimately contributing to its observed biological activities. In the context of its anti-inflammatory properties, inhibition of TNF-α production by (+)-eudesmin can suppress inflammatory responses and potentially alleviate associated symptoms. []

Q5: What is known about the structure-activity relationship (SAR) of (+)-eudesmin?

A5: Studies investigating the SAR of (+)-eudesmin and its analogs have provided insights into the structural features essential for their biological activities. For instance, research has shown that the presence of the furofuran ring system is crucial for the anti-inflammatory activity of (+)-eudesmin and related compounds. [] Modifications to this core structure, such as the introduction of epoxy groups, can significantly influence their potency and selectivity towards specific targets. [] Understanding the SAR of (+)-eudesmin and its derivatives is crucial for developing more potent and selective therapeutic agents.

Q6: Does (+)-eudesmin demonstrate any catalytic properties?

A6: While (+)-eudesmin itself has not been extensively studied for its catalytic properties, research has explored its use as a starting material in synthetic transformations. One example is the synthesis of eudesmin through oxidative coupling of carbanions and reductive catalytic hydrogenation of a diketo diester. [, ] This approach highlights the potential of utilizing (+)-eudesmin as a building block for generating structurally diverse compounds with potentially enhanced biological activities.

Q7: What are the known sources of (+)-eudesmin?

A7: (+)-Eudesmin is a naturally occurring lignan found in various plant species. It has been isolated from the flower buds of Magnolia fargesii [], the leaves of Machilus japonica var. kusanoi [], and the root of Pseuderanthemum carruthersii [, ]. Additionally, it has been identified in Acorus calamus [], Zanthoxylum species [, , ], and Ampelocissus sp. [] among others. This widespread distribution in the plant kingdom suggests that (+)-eudesmin may play diverse ecological roles.

Q8: What are the potential applications of (+)-eudesmin?

A8: Based on its diverse biological activities, (+)-eudesmin holds potential applications in various fields:

- Pharmaceuticals: Its anti-inflammatory, antioxidant, and neuroprotective properties warrant further investigation for developing treatments for inflammatory disorders, neurodegenerative diseases, and cancer. [, , , ]

- Agriculture: Research suggests that (+)-eudesmin possesses insecticidal activity against certain insect larvae, highlighting its potential as a natural insecticide for crop protection. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.